Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate
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Overview
Description
Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Formation of the amide bond: The Boc-protected amine is then coupled with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.
Esterification: The resulting amide is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Carboxylic acids and amines.
Deprotection: Free amine and tert-butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate has several applications in scientific research:
Biology: The compound is studied for its potential role in the development of molecular probes and sensors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate.
Comparison with Similar Compounds
Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: Another Boc-protected compound with similar synthetic applications.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A related compound with a hydroxyl group instead of an amide linkage.
These compounds share the Boc protecting group and ester functionalities, making them useful intermediates in organic synthesis. the presence of different functional groups (e.g., hydroxyl vs. amide) can lead to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, contributing to advancements in chemistry, biology, medicine, and industrial processes.
Properties
IUPAC Name |
ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-5-24-15(21)12-19-16(22)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBNLUTUQVQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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